molecular formula C35H28O3 B13692558 [4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone

[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone

Cat. No.: B13692558
M. Wt: 496.6 g/mol
InChI Key: HYRGSQUZLPIMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone is an organic compound with a complex structure that includes multiple aromatic rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone typically involves multi-step organic reactions. One common method includes the use of a Wittig reaction to form the vinyl group, followed by Friedel-Crafts acylation to introduce the methanone group. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its aromatic structure makes it suitable for fluorescence-based assays.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic effects.

Industry

In the industrial sector, 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone is unique due to its specific combination of aromatic rings and functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

Molecular Formula

C35H28O3

Molecular Weight

496.6 g/mol

IUPAC Name

[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]-phenylmethanone

InChI

InChI=1S/C35H28O3/c1-37-31-21-17-27(18-22-31)34(28-19-23-32(38-2)24-20-28)33(25-9-5-3-6-10-25)26-13-15-30(16-14-26)35(36)29-11-7-4-8-12-29/h3-24H,1-2H3

InChI Key

HYRGSQUZLPIMEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.